molecular formula C19H22N4O4 B11201596 N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11201596
M. Wt: 370.4 g/mol
InChI Key: GFXWLQSMIDAEEG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate amines with diketones or other suitable precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrimidine moieties through an amide bond formation, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Both the benzodioxole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the pyrimidine ring could yield dihydropyrimidines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    1-benzo[1,3]dioxol-5-yl-indoles: Contains the benzodioxole moiety and is studied for its anticancer properties.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its combination of benzodioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide

InChI

InChI=1S/C19H22N4O4/c1-13-8-18(22-19(21-13)23-6-2-3-7-23)25-11-17(24)20-10-14-4-5-15-16(9-14)27-12-26-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,20,24)

InChI Key

GFXWLQSMIDAEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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